

Solubility of magnesium oxalate in various organic and inorganic solvents.

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Compound of Interest

Compound Name: Magnesium oxalate

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An In-depth Technical Guide to the Solubility of Magnesium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **magnesium oxalate** (MgC_2O_4) in a range of organic and inorganic solvents. **Magnesium oxalate**, an inorganic compound, is a white, crystalline solid that exists in both anhydrous (MgC_2O_4) and dihydrate ($\text{MgC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) forms.^[1] Its solubility characteristics are of critical importance in various fields, including pharmaceutical development, industrial chemistry, and geological sciences.

Quantitative Solubility Data

The solubility of **magnesium oxalate** is influenced by several factors, including the solvent system, temperature, and pH. The following tables summarize the available quantitative data to provide a clear comparison of its solubility in different media.

Table 1: Solubility of Magnesium Oxalate in Aqueous and Organic Solvents

Solvent System	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Ksp	Reference
Water	25	0.038	0.0034	8.5×10^{-5}	[1][2][3]
Organic Solvents (general)	25	Insoluble	-	-	[1][2][3]
Ethanol	25	Insoluble	-	-	
Methanol	25	Insoluble	-	-	
Acetone	25	Insoluble	-	-	

Note: While specific quantitative data for organic solvents is scarce, **magnesium oxalate** is consistently reported as being practically insoluble in these media.

Table 2: Solubility of Magnesium Oxalate in Inorganic Solvents

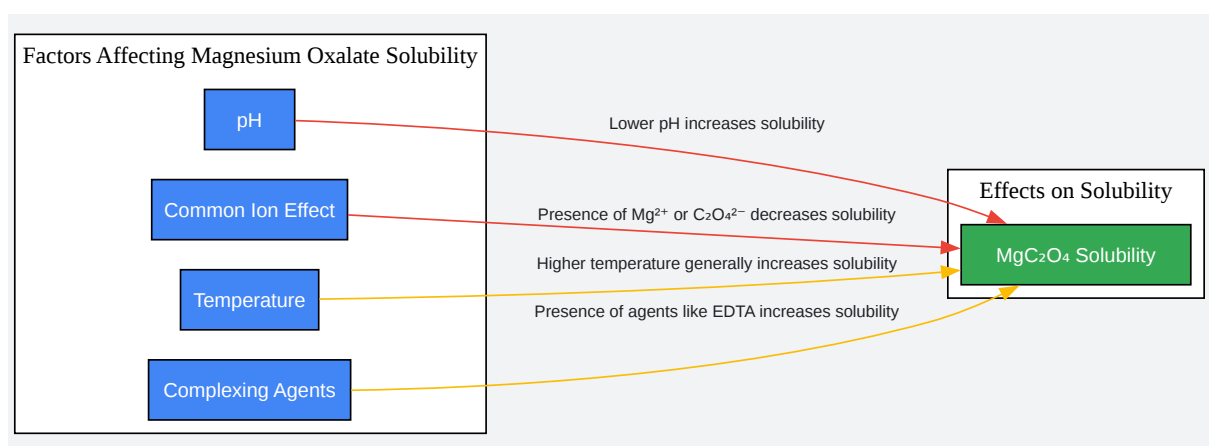
Solvent System	Observation	Reference
Dilute Mineral Acids (HCl, H ₂ SO ₄ , HNO ₃)	Soluble	[2][3]
Aqueous Ammonia	Data not available	
EDTA Solution	Forms a soluble complex	[4]

The solubility of **magnesium oxalate** in acidic solutions is significantly higher than in water due to the reaction of the oxalate ion (C₂O₄²⁻) with H⁺ ions, which shifts the dissolution equilibrium.

Factors Affecting Solubility

The dissolution of **magnesium oxalate** is a dynamic equilibrium that can be influenced by several factors:

- pH: In acidic solutions, the oxalate ion is protonated to form hydrogen oxalate (HC_2O_4^-) and oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$). This reduction in the concentration of free oxalate ions shifts the equilibrium $\text{MgC}_2\text{O}_4(\text{s}) \rightleftharpoons \text{Mg}^{2+}(\text{aq}) + \text{C}_2\text{O}_4^{2-}(\text{aq})$ to the right, leading to increased solubility.
- Common Ion Effect: The presence of a common ion, either Mg^{2+} or $\text{C}_2\text{O}_4^{2-}$, from another source will decrease the solubility of **magnesium oxalate** by shifting the dissolution equilibrium to the left, according to Le Chatelier's principle.
- Temperature: While specific data on the temperature dependence of **magnesium oxalate** solubility is limited, for most sparingly soluble salts, solubility increases with temperature.
- Complexing Agents: Chelating agents like EDTA can form stable, soluble complexes with Mg^{2+} ions, effectively removing them from the solution and promoting the dissolution of **magnesium oxalate**.^[4]



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Figure 1. Key factors influencing the solubility of **magnesium oxalate**.

Experimental Protocols for Solubility Determination

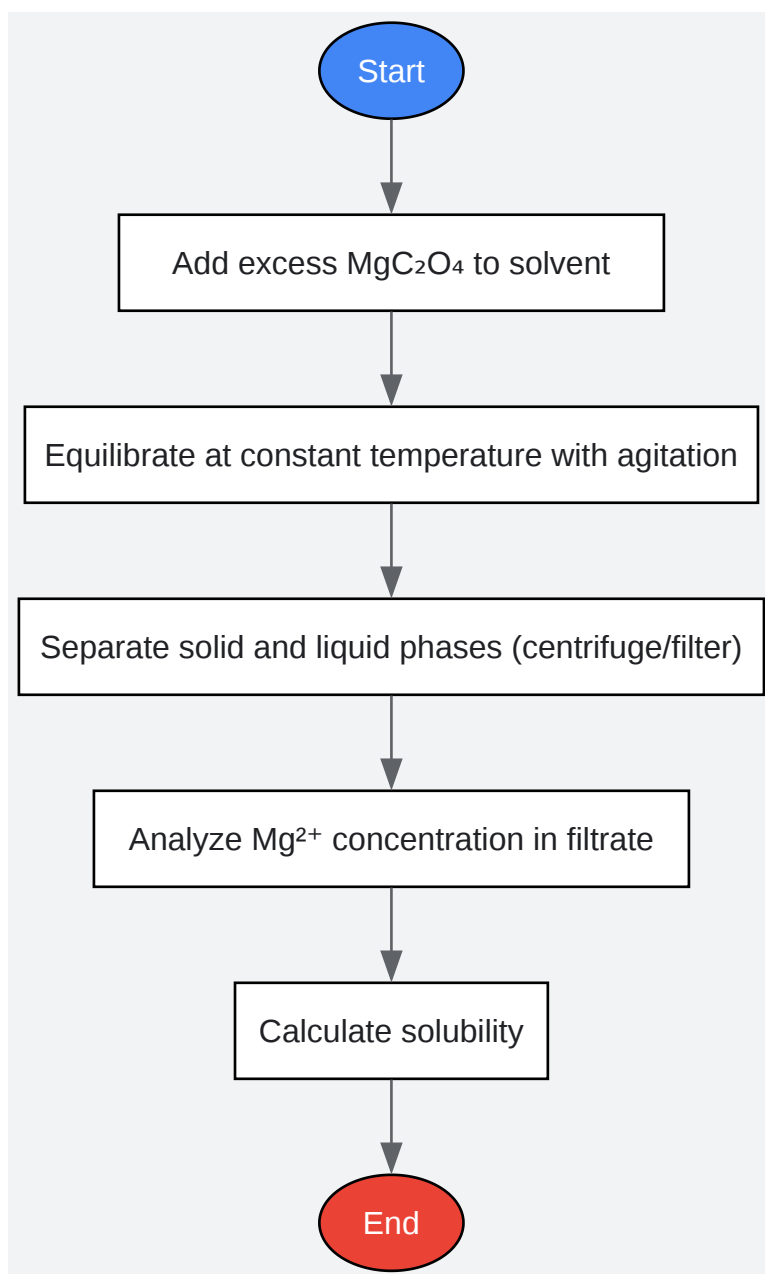
Accurate determination of the solubility of sparingly soluble salts like **magnesium oxalate** requires precise experimental techniques. The following are detailed methodologies for common experimental protocols.

Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

- **Preparation:** Add an excess amount of solid **magnesium oxalate** to a known volume of the solvent in a sealed, conical flask. The excess solid is crucial to ensure that the solution reaches saturation.
- **Equilibration:** Agitate the flask at a constant temperature using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 μm).
- **Analysis:** Accurately determine the concentration of magnesium ions in the clear filtrate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or titration with a standard EDTA solution.
- **Calculation:** Calculate the solubility from the concentration of the dissolved **magnesium oxalate** in the saturated solution.



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Figure 2. Workflow for the shake-flask solubility determination method.

Conductometric Method

This method is suitable for determining the solubility of sparingly soluble salts in water by measuring the electrical conductivity of the saturated solution.

Methodology:

- Preparation of Saturated Solution: Prepare a saturated solution of **magnesium oxalate** in deionized water as described in the shake-flask method (steps 1 and 2).
- Conductivity Measurement:
 - Measure the specific conductance of the deionized water used.
 - Filter the saturated **magnesium oxalate** solution and measure its specific conductance using a calibrated conductivity meter.
- Calculation:
 - The specific conductance of the **magnesium oxalate** solution is the difference between the measured conductance of the saturated solution and the deionized water.
 - The molar conductivity at infinite dilution (Λ_0) for **magnesium oxalate** can be calculated using Kohlrausch's law of independent migration of ions ($\Lambda_0 = \lambda_0(\text{Mg}^{2+}) + \lambda_0(\text{C}_2\text{O}_4^{2-})$). The values for the limiting ionic conductivities can be obtained from literature.
 - The solubility (S) in mol/L can then be calculated using the formula: $S = (1000 \times \kappa) / \Lambda_0$, where κ is the specific conductance of the salt.

Gravimetric Method

This method involves the precipitation of a component of the dissolved salt and weighing the precipitate to determine the original concentration.

Methodology:

- Preparation of Saturated Solution: Prepare a known volume of a saturated **magnesium oxalate** solution as described in the shake-flask method.
- Precipitation:
 - Acidify the saturated solution with a dilute strong acid (e.g., HCl).
 - Add a precipitating agent that forms a highly insoluble compound with either magnesium or oxalate ions. For instance, to determine the oxalate concentration, a standard solution

of a calcium salt can be added to precipitate calcium oxalate, which is less soluble than **magnesium oxalate**.

- **Filtration and Washing:** Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with small portions of deionized water to remove any soluble impurities.
- **Drying and Weighing:** Dry the precipitate in an oven at a suitable temperature until a constant weight is achieved.
- **Calculation:** From the mass and known stoichiometry of the precipitate, calculate the concentration of the corresponding ion (in this case, oxalate) in the original saturated solution. This concentration is equal to the molar solubility of **magnesium oxalate**.

Conclusion

The solubility of **magnesium oxalate** is low in water and organic solvents but is significantly enhanced in acidic solutions and in the presence of complexing agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound. Accurate determination of its solubility is crucial for controlling precipitation, designing drug delivery systems, and understanding its behavior in various chemical and biological systems.

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